N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine
Description
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is a tertiary amine derivative with a molecular formula of C₂₁H₂₉NO₂ and a molecular weight of 327.47 g/mol . Its CAS registry number is 1040685-27-5, and it is characterized by two distinct substituents:
- A sec-butoxy group (-O-C(CH₂CH₃)CH₂) attached to the para position of one phenyl ring.
- A butyl chain substituted with a 4-methylphenoxy group (-O-C₆H₄-CH₃) at the second nitrogen atom.
This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic electronics, catalysis, or polymer stabilization.
Properties
IUPAC Name |
4-butan-2-yloxy-N-[2-(4-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-17(4)23-20-13-9-18(10-14-20)22-15-19(6-2)24-21-11-7-16(3)8-12-21/h7-14,17,19,22H,5-6,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIPSRMBKGZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC(CC)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine typically involves the reaction of 4-(sec-butoxy)aniline with 2-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues from the Same Series ()
The compound is part of a series of phenylamine derivatives cataloged in . Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine | C₂₁H₂₉NO₂ | 327.47 | 1040685-27-5 | Sec-butoxy, butyl-4-methylphenoxy |
| 4-(sec-Butoxy)-N-(2-phenoxypropyl)aniline | C₁₉H₂₅NO₂ | 299.42 | 1040685-14-0 | Sec-butoxy, propyl-phenoxy |
| N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine | C₂₁H₂₉NO₂ | 327.47 | 1040685-21-9 | Sec-butoxy, propyl-2,5-dimethylphenoxy |
Key Observations :
- Chain Length : The target compound’s butyl chain (vs. propyl in analogues) increases molecular weight and may enhance steric hindrance or lipophilicity.
- Substituent Position: The 4-methylphenoxy group (para-substituted) in the target compound contrasts with 2,5-dimethylphenoxy (meta-substituted) in the analogue 1040685-21-9, which could alter electronic conjugation and solubility .
Comparison with Extended Ether Chain Analogues ()
describes N-[4-(sec-Butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine (CAS 1040685-51-5), which features:
- A benzyl group linked to a phenoxyethoxy chain.
- Molecular formula C₂₅H₂₉NO₃ and molecular weight 391.5 g/mol.
Key Differences :
Halogen-Substituted Analogues ()
N-allyl-N-[4-(4-bromo-2-chlorophenoxy)butyl]amine (CAS 401503-18-2, C₁₃H₁₇BrClNO) features:
- A bromo-chloro-substituted phenoxy group and an allyl group.
Key Differences :
Methoxy-Substituted Analogues ( and )
Key Differences :
Industrial Diphenylamine Derivatives ()
lists antioxidants like N,N’-dimethyl-N,N’-di-sec-butyl-p-phenylenediamine , which share the sec-butyl motif with the target compound.
Key Differences :
- Core Structure : The target compound’s single phenyl ring with a sec-butoxy group contrasts with diphenylamine derivatives , which have two aromatic rings linked by nitrogen.
Physicochemical and Functional Comparisons
Electronic Properties
- Electron-Donating Groups: The sec-butoxy and methylphenoxy groups in the target compound provide moderate electron donation, suitable for charge transport in OLEDs (cf. N-BDAVBi in , which uses a diphenylamino styryl group for stronger conjugation) .
- Halogen Effects : Bromo/chloro substituents () reduce electron density, making such analogues less suitable for light-emitting applications but more stable under oxidative conditions.
Steric and Solubility Effects
- Butyl vs. Propyl Chains: The target’s longer butyl chain improves solubility in nonpolar solvents compared to propyl-chain analogues .
Biological Activity
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine, with the molecular formula C21H29NO2 and a molecular weight of 327.47 g/mol, is an organic compound that has garnered interest in various scientific research applications due to its biological activity. This compound is primarily studied for its potential in enzyme inhibition and protein-ligand interactions, making it a valuable subject in pharmacological research.
Synthetic Routes
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-(sec-butoxy)aniline and 2-(4-methylphenoxy)butyl bromide. The reaction is conducted under basic conditions, often using solvents such as dichloromethane or toluene, with potassium carbonate or sodium hydroxide as the base to facilitate the reaction.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides using reagents like potassium permanganate.
- Reduction : Reduction reactions can yield amine derivatives through reagents such as lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions under basic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amine and ether functional groups allow for hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, studies have shown that certain derivatives can effectively suppress mRNA expression levels of these cytokines in vitro, suggesting a potential role in anti-inflammatory therapies .
In Vivo Studies
In vivo experiments have demonstrated that compounds related to this compound can significantly reduce inflammatory responses triggered by lipopolysaccharide (LPS) administration in animal models. These studies measured mRNA levels of IL-6, IL-1β, and TNF-α, confirming the anti-inflammatory potential without inducing hepatotoxicity .
Data Table: Biological Activity Summary
| Study Type | Cytokines Targeted | Experimental Model | Key Findings |
|---|---|---|---|
| In Vitro | IL-1β, IL-6 | Human liver cells | Significant inhibition of mRNA expression |
| In Vivo | IL-1β, IL-6, TNF-α | Mouse model | Reduction in cytokine levels post-LPS injection |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of synthesized compounds similar to this compound. The results indicated that two specific compounds significantly inhibited the expression of inflammatory cytokines after LPS administration in mice. This suggests potential applications in treating inflammatory diseases .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings showed that this compound could act as a competitive inhibitor, providing insights into its pharmacological potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
